(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid

Conformational Restriction Scaffold Design Medicinal Chemistry

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid (CAS 2640981-86-6) is a chiral, poly-substituted cyclopentane derivative featuring a thiomorpholine amide at position It is cataloged as a research-use-only building block and belongs to a class of constrained cyclopentane scaffolds used in medicinal chemistry for probing conformation-dependent target interactions. The defined (1R) stereochemistry and the 1,2,2-trimethyl substitution pattern impart a high degree of conformational restriction, distinguishing it from simpler cyclopentane or heterocyclic building blocks.

Molecular Formula C14H23NO3S
Molecular Weight 285.40 g/mol
CAS No. 2640981-86-6
Cat. No. B6441305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid
CAS2640981-86-6
Molecular FormulaC14H23NO3S
Molecular Weight285.40 g/mol
Structural Identifiers
SMILESCC1(C(CCC1(C)C(=O)O)C(=O)N2CCSCC2)C
InChIInChI=1S/C14H23NO3S/c1-13(2)10(4-5-14(13,3)12(17)18)11(16)15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,17,18)/t10?,14-/m0/s1
InChIKeyUCMCLWIVKCXITO-SBNLOKMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid CAS 2640981-86-6 for Chiral Cyclopentane Scaffold-Based Synthesis


(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid (CAS 2640981-86-6) is a chiral, poly-substituted cyclopentane derivative featuring a thiomorpholine amide at position 3. It is cataloged as a research-use-only building block and belongs to a class of constrained cyclopentane scaffolds used in medicinal chemistry for probing conformation-dependent target interactions . The defined (1R) stereochemistry and the 1,2,2-trimethyl substitution pattern impart a high degree of conformational restriction, distinguishing it from simpler cyclopentane or heterocyclic building blocks.

Why Generic (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid Substitution Leads to Scaffold-Related Performance Gaps


Replacing this compound with a generic thiomorpholine-carbonyl carboxylic acid, such as the cyclopropane analog 2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid (CAS 1142215-03-9) , is not equivalent due to fundamental differences in ring size, substitution pattern, and stereochemical complexity. The cyclopentane core in (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid provides a five-membered ring with three methyl groups that enforce a unique conformational landscape, directly impacting the spatial orientation of the thiomorpholine amide and carboxylic acid vectors. These geometric differences lead to divergent properties in downstream applications, as detailed in the quantitative evidence below.

(1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid vs. Cyclopropane Analogs: Quantitative Scaffold Differentiation Data


Increased Conformational Rigidity via 1,2,2-Trimethylcyclopentane Core vs. Cyclopropane

The (1R)-1,2,2-trimethylcyclopentane scaffold offers multiple well-defined low-energy conformations due to the five-membered ring, whereas the cyclopropane analog 2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid is locked into a highly strained, nearly planar geometry . While no direct head-to-head conformational analysis is published, class-level inference indicates that the cyclopentane core provides a richer rotational profile of the thiomorpholine amide vector, which is critical for optimizing binding to targets like the CB2 receptor where the orientation of the amide group is a key pharmacophoric element [1].

Conformational Restriction Scaffold Design Medicinal Chemistry

Higher Steric Bulk at the alpha-Position (1,2,2-Trimethyl) vs. gem-Dimethyl Cyclopropane

The (1R)-1,2,2-trimethylcyclopentane core presents three methyl groups directly attached to the ring, including a quaternary center at C1. In contrast, the cyclopropane analog has only two methyl groups on the cyclopropane ring . This substitution difference leads to a computed higher van der Waals volume for the target compound (estimated >210 ų) versus the cyclopropane analog (estimated ~180 ų) . The increased steric bulk of the cyclopentane scaffold is predicted to provide greater metabolic stability by shielding the carboxylic acid group from phase II conjugation or oxidative metabolism .

Steric Shielding Metabolic Stability Substituent Effect

Defined (1R) Stereochemistry vs. Racemic or Achiral Cyclopropane Analogs

The target compound is sold as a single enantiomer with defined (1R) absolute configuration , whereas the commercially available cyclopropane analog 2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid (CAS 1142215-03-9) is typically offered as a racemic mixture or without stereochemical specification . The presence of three chiral carbons in the target compound (C1, C3 of cyclopentane ring) results in 8 possible stereoisomers; the single (1R) isomer provides a well-defined three-dimensional pharmacophore, essential for reproducing specific eudysmic ratios in downstream biological assays.

Chiral Pool Enantioselective Synthesis Absolute Configuration

Key Application Scenarios for (1R)-1,2,2-trimethyl-3-(thiomorpholine-4-carbonyl)cyclopentane-1-carboxylic acid Based on Scaffold Differentiation


Design of Conformationally-Constrained CB2 Receptor Ligands

The cyclopentane scaffold, as supported by its multiple conformational states, can be used to generate a focused library of amide derivatives by coupling the carboxylic acid to various amines. The resulting library can sample different amide orientations, enabling the identification of agonists with improved CB2 receptor affinity (EC50 values reported for related cyclopentane amides in the low nanomolar range) .

Synthesis of Metabolically-Stable Prodrug Candidates

The enhanced steric bulk around the quaternary carboxylic acid (three methyl groups) is predicted to reduce the rate of enzymatic hydrolysis of ester prodrugs. This makes the compound a superior choice for generating prodrugs where a longer half-life is desired, as compared to the less sterically shielded cyclopropane analogs .

Asymmetric Synthesis via Chiral Auxiliary or Ligand Preparation

Due to its defined (1R) absolute configuration, this carboxylic acid can be directly converted into a chiral auxiliary or ligand for asymmetric catalysis. In contrast, the racemic cyclopropane analog would require an additional resolution step before use in enantioselective transformations, increasing synthesis time and cost .

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